molecular formula C24H36N5NiS4 B3426914 Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex CAS No. 55401-12-2

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex

Cat. No.: B3426914
CAS No.: 55401-12-2
M. Wt: 581.5 g/mol
InChI Key: JETKTJCVEPVWKF-UHFFFAOYSA-J
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Description

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is a coordination compound that features nickel in the +3 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetrabutylammonium ions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.

    Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the maleonitriledithiolato ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction typically produces nickel(II) complexes. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex involves its ability to interact with other molecules through coordination chemistry. The nickel center can undergo redox reactions, facilitating electron transfer processes. The maleonitriledithiolato ligands provide a stable environment for the nickel ion, allowing it to participate in various catalytic cycles. The compound’s electronic properties are influenced by the ligand field, which affects its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is unique due to its +3 oxidation state, which is less common for nickel. This oxidation state provides distinct electronic properties that are valuable in materials science and catalysis. The stability provided by the maleonitriledithiolato ligands also contributes to its uniqueness, making it a versatile compound for various applications .

Properties

CAS No.

55401-12-2

Molecular Formula

C24H36N5NiS4

Molecular Weight

581.5 g/mol

IUPAC Name

1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium

InChI

InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4

InChI Key

JETKTJCVEPVWKF-UHFFFAOYSA-J

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3]

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3]

Origin of Product

United States

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